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molecular formula C17H17N3O2 B8712857 4(3H)-Quinazolinone, 2-amino-3-[3-(1-methylethoxy)phenyl]- CAS No. 189937-65-3

4(3H)-Quinazolinone, 2-amino-3-[3-(1-methylethoxy)phenyl]-

Cat. No. B8712857
M. Wt: 295.34 g/mol
InChI Key: CWQXWGZOKWRTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869665

Procedure details

A solution of 2-Hydrazino-3-(3-isopropoxy-phenyl)-3H-quinazolin-4-one (2.5g, 8.0 mmol) in 100 mL methanol-THF (1:1) was treated with Raney Ni (2.0), and resulting suspension was subjected to atmosphere of hydrogen at 52.0 psi for 30 hours with agitation at temperature of 50° C. An additional 1.0 g of Raney Ni was added and reaction was continued for additional 40 hours at 50° C. The mixture was then filtered through celite, and the solvent was removed in vacuo to give the title compound as a reddish yellow solid. This crude product was then titurated with ethyl acetate and hexane to isolate 1.85 g (78%) product as a light yellow solid, mp 130°-133° C.
Name
2-Hydrazino-3-(3-isopropoxy-phenyl)-3H-quinazolin-4-one
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[N:12]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH:20]([CH3:22])[CH3:21])[CH:14]=2)[C:11](=[O:23])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)N.[H][H]>CO.C1COCC1.[Ni]>[NH2:1][C:3]1[N:12]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH:20]([CH3:21])[CH3:22])[CH:14]=2)[C:11](=[O:23])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1 |f:2.3|

Inputs

Step One
Name
2-Hydrazino-3-(3-isopropoxy-phenyl)-3H-quinazolin-4-one
Quantity
2.5 g
Type
reactant
Smiles
N(N)C1=NC2=CC=CC=C2C(N1C1=CC(=CC=C1)OC(C)C)=O
Name
methanol THF
Quantity
100 mL
Type
solvent
Smiles
CO.C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting suspension
CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
NC1=NC2=CC=CC=C2C(N1C1=CC(=CC=C1)OC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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